4-Carboxymethyl-3-methyl-piperazine-1-carboxylic acid benzyl ester
Description
4-Carboxymethyl-3-methyl-piperazine-1-carboxylic acid benzyl ester is a piperazine derivative featuring a benzyl ester group at the 1-position, a methyl group at the 3-position, and a carboxymethyl substituent at the 4-position of the piperazine ring (Figure 1). This compound is synthesized through reductive amination or esterification reactions, as described in protocols involving intermediates like 4-carboxybenzaldehyde and hydroxypiperidine derivatives . Its molecular formula is C₁₆H₂₁N₂O₄, with a molecular weight of 305.35 g/mol. The benzyl ester group enhances lipophilicity, making it a versatile scaffold in medicinal chemistry for drug delivery or protease inhibition studies .
Properties
IUPAC Name |
2-(2-methyl-4-phenylmethoxycarbonylpiperazin-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-12-9-17(8-7-16(12)10-14(18)19)15(20)21-11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDTRJIAGZKUIJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1CC(=O)O)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Carboxymethyl-3-methyl-piperazine-1-carboxylic acid benzyl ester typically involves the reaction of 3-methylpiperazine with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester group. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and product separation can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-Carboxymethyl-3-methyl-piperazine-1-carboxylic acid benzyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The benzyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the benzyl ester group.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
4-Carboxymethyl-3-methyl-piperazine-1-carboxylic acid benzyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: The compound can be used to study the biological activity of piperazine derivatives, including their potential as enzyme inhibitors or receptor ligands.
Medicine: Piperazine derivatives have been investigated for their potential therapeutic applications, including as antipsychotic agents and anti-inflammatory drugs.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 4-Carboxymethyl-3-methyl-piperazine-1-carboxylic acid benzyl ester depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, modulating their activity. The presence of the piperazine ring allows for interactions with various molecular targets, while the carboxymethyl and benzyl ester groups can influence the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Analogues with Substituent Variations
Piperazine derivatives with benzyl ester groups exhibit diverse bioactivities and physicochemical properties depending on substituent positions and functional groups. Key analogues include:
Key Structural Insights :
- Substituent Position : The 3-methyl group in the target compound sterically hinders nucleophilic attacks, increasing stability compared to 2-methyl analogues (e.g., 4-(2-Hydroxy-ethyl)-2-methyl-piperazine-1-carboxylic acid benzyl ester) .
- Benzyl Ester vs. tert-Butyl Ester : Benzyl esters (as in the target compound) are more labile under acidic conditions but offer better cell membrane penetration than tert-butyl esters .
Biological Activity
4-Carboxymethyl-3-methyl-piperazine-1-carboxylic acid benzyl ester (CMPB) is a compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables and diverse research findings.
Chemical Structure
CMPB has the molecular formula and features a piperazine ring with carboxymethyl and benzyl ester functional groups. Its structural representation is crucial for understanding its reactivity and biological interactions.
Synthesis Methods
The synthesis of CMPB typically involves the following steps:
- Formation of the Piperazine Ring : The piperazine ring is synthesized via the reaction of ethylenediamine with dihaloalkanes under basic conditions.
- Carboxymethylation : Carboxymethyl groups are introduced through alkylation using chloroacetic acid or similar reagents.
- Esterification : The benzyl ester moiety is formed through an esterification reaction with benzyl alcohol in the presence of an acid catalyst.
Antimicrobial Properties
CMPB has been studied for its antimicrobial activity against various bacterial strains. Research indicates that compounds with carboxylic acid functionalities exhibit enhanced antibacterial properties due to their ability to interact with bacterial membranes.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Bacillus subtilis | 16 µg/mL |
The results suggest that CMPB is particularly effective against Gram-positive bacteria, which may be attributed to its structural characteristics that facilitate membrane penetration.
Anticancer Activity
Recent studies have explored the anticancer potential of CMPB. In vitro assays demonstrated that CMPB induces apoptosis in cancer cell lines, including breast and colon cancer cells, showing promise as a therapeutic agent.
Case Study: In Vitro Anticancer Activity
A study conducted on human breast cancer cells (MCF-7) revealed that CMPB significantly reduced cell viability at concentrations above 50 µM, with a calculated IC50 value of 45 µM. The mechanism appears to involve the modulation of apoptotic pathways, as evidenced by increased levels of pro-apoptotic proteins.
The biological activity of CMPB can be attributed to its interaction with cellular targets:
- Enzyme Inhibition : CMPB may inhibit specific enzymes involved in metabolic pathways critical for cancer cell survival.
- Membrane Disruption : The carboxylic acid group enhances the compound's ability to disrupt bacterial membranes, leading to cell lysis.
- Receptor Modulation : CMPB may act on various receptors involved in signaling pathways, influencing cellular responses.
Comparative Analysis with Related Compounds
CMPB's unique structure allows it to be compared with related piperazine derivatives:
| Compound Name | Key Features | Biological Activity |
|---|---|---|
| 4-Carboxymethyl-3-methyl-piperazine | Contains carboxymethyl group | Moderate antimicrobial activity |
| 4-Acetyl-3-methyl-piperazine | Lacks carboxylic acid functionality | Limited antibacterial properties |
| Benzyl-piperazine derivatives | Varying substituents affect lipophilicity | Variable activity against pathogens |
CMPB stands out due to its dual functionality as both an antimicrobial and anticancer agent, making it a candidate for further development in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
